

A Comparative Guide to MTX115325 and Other USP30 Inhibitors for Neuroprotection

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Compound of Interest

Compound Name: MTX115325

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on **MTX115325**, a clinical-stage USP30 inhibitor, and other emerging alternatives in the same class. The information is intended to offer an objective overview for researchers and professionals in the field of drug development for neurodegenerative diseases, particularly Parkinson's disease.

Introduction to USP30 Inhibition

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical role in mitochondrial quality control.^{[1][2]} Localized to the outer mitochondrial membrane, USP30 counteracts the ubiquitination of mitochondrial proteins, a key signal for the removal of damaged mitochondria through a process called mitophagy.^{[1][2]} In neurodegenerative diseases like Parkinson's, impaired mitophagy is implicated in the accumulation of dysfunctional mitochondria and subsequent neuronal cell death.^[3] By inhibiting USP30, compounds like **MTX115325** aim to enhance the clearance of damaged mitochondria, offering a potential disease-modifying therapeutic strategy.^{[2][4][5][6]}

Comparative Analysis of USP30 Inhibitors

MTX115325, developed by Mission Therapeutics, is a potent, selective, and brain-penetrant USP30 inhibitor that has entered Phase 1 clinical trials.^{[7][8]} This guide compares the available preclinical data for **MTX115325** with other published USP30 inhibitors.

Table 1: In Vitro Potency and Cellular Activity of USP30 Inhibitors

Compound	Chemical Class	Target	IC50 (in vitro)	Cellular EC50 (TOM20-Ub)	Key Cellular Effects
MTX115325	N-cyano pyrrolidine	USP30	12 nM[9]	32 nM[10][9]	Increases TOM20 ubiquitination and mitophagy[9][11]
Compound 39	Benzosulpho namide	USP30	~20 nM[12]	Not Reported	Enhances mitophagy and pexophagy[12][13]
FT385	Not specified	USP30	Not Reported	Not Reported	Promotes mitophagy; some off-target effects noted[1]
USP30Inh-1	Not specified	USP30	15-30 nM[1]	Not Reported	Good selectivity at 1 μ M, off-target effects at 10 μ M[1][14]
S3 (15-oxospiramilactone)	Diterpenoid derivative	USP30	Not Reported	Not Reported	Induces mitochondrial elongation[1]

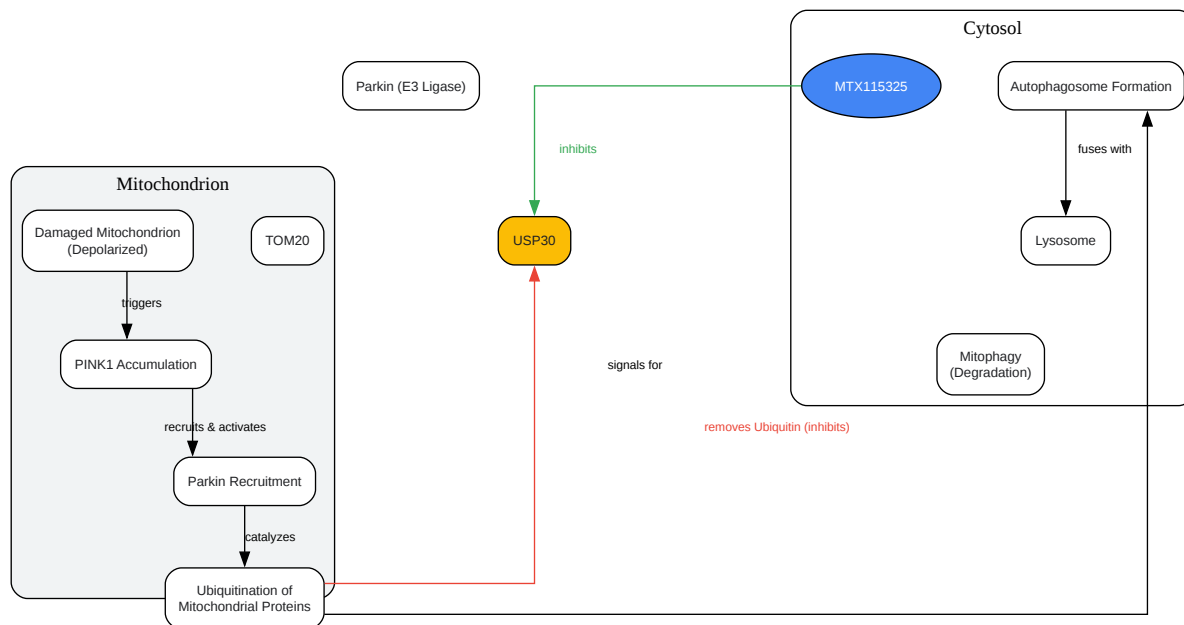
Table 2: Preclinical In Vivo Data for MTX115325

Parameter	Species	Dosing	Key Findings
Oral Bioavailability	Mouse	10 mg/kg (single dose)	98% [9]
CNS Penetration	Mouse	10 mg/kg (single dose)	Brain partition coefficient (K _{pu,u}) of ~0.4 [9]
Efficacy in PD Model	Mouse (AAV-A53T-SNCA)	15 and 50 mg/kg (twice daily for 10 weeks)	Prevents dopaminergic neuron loss and preserves striatal dopamine levels [6] [9]
Safety	Mouse	Up to 300 mg/kg/day for two weeks	Well-tolerated with no adverse effects reported [3]

Signaling Pathway and Experimental Workflow

Mechanism of Action: USP30 Inhibition and Mitophagy

USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates how USP30 inhibition by molecules like **MTX115325** can enhance the clearance of damaged mitochondria.

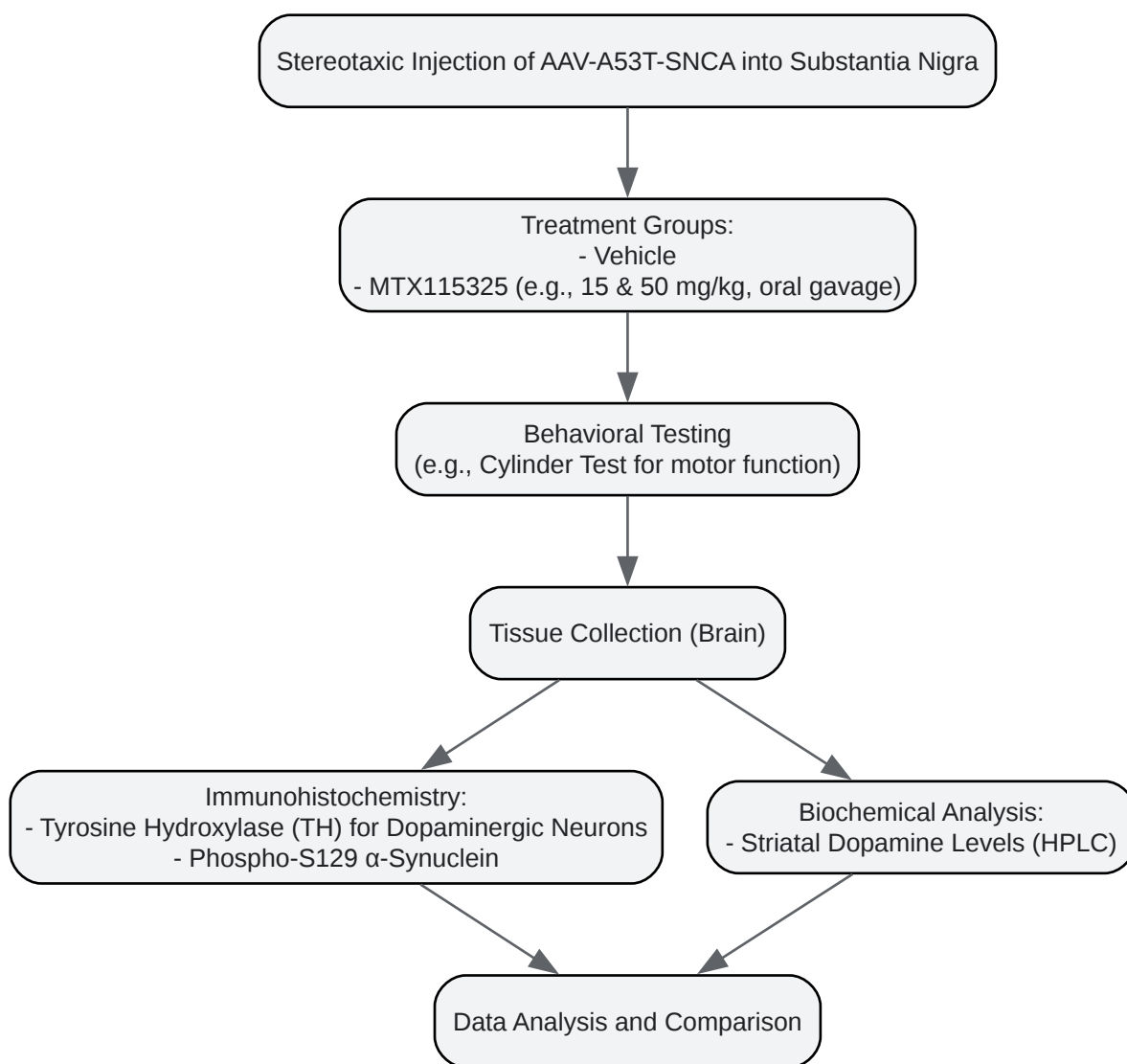


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Caption: USP30 inhibition by **MTX115325** promotes mitophagy.

Experimental Workflow: Assessing USP30 Inhibition in a Parkinson's Disease Mouse Model

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a USP30 inhibitor in a preclinical model of Parkinson's disease.



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Caption: Workflow for in vivo evaluation of a USP30 inhibitor.

Experimental Protocols

In Vitro USP30 Inhibition Assay (Fluorescence Polarization)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against USP30.

- **Method:** A fluorescence polarization-based assay is used to measure the deubiquitinating activity of recombinant human USP30. A fluorescently labeled ubiquitin substrate is incubated with USP30 in the presence of varying concentrations of the test compound (e.g., **MTX115325**). The enzymatic reaction is monitored by the change in fluorescence polarization. The IC50 value is calculated from the dose-response curve.

Cellular TOM20 Ubiquitination Assay

- **Objective:** To measure the ability of a compound to increase the ubiquitination of the USP30 substrate TOM20 in a cellular context.
- **Method:** A human cell line, such as HeLa or SH-SY5Y, is treated with different concentrations of the USP30 inhibitor for a specified duration.[9][11] To enhance the signal, cells may be challenged with mitochondrial toxins like antimycin A and oligomycin A.[11] Following treatment, cells are lysed, and protein extracts are subjected to Western blotting using antibodies against TOM20 and ubiquitin. The ratio of ubiquitinated TOM20 to total TOM20 is quantified to determine the EC50 value.

AAV-A53T-SNCA Mouse Model of Parkinson's Disease

- **Objective:** To evaluate the neuroprotective effects of a USP30 inhibitor in an in vivo model of α -synucleinopathy.
- **Method:** An adeno-associated virus (AAV) expressing the human A53T mutant form of α -synuclein (AAV-A53T-SNCA) is unilaterally injected into the substantia nigra of mice.[6] This leads to the progressive loss of dopaminergic neurons and motor deficits, mimicking key features of Parkinson's disease. Following the injection, mice are treated with the test compound (e.g., **MTX115325**) or vehicle for a defined period.[6] Efficacy is assessed through behavioral tests, immunohistochemical analysis of dopaminergic neuron survival, and measurement of striatal dopamine levels.[5]

Conclusion

The available data suggest that **MTX115325** is a potent and selective USP30 inhibitor with promising preclinical efficacy in a mouse model of Parkinson's disease. Its good oral bioavailability and CNS penetration support its ongoing clinical development.[9] While direct comparative studies are limited, other USP30 inhibitors from different chemical classes have

also demonstrated in vitro and cellular activity, validating USP30 as a therapeutic target. Further research and clinical trial data will be crucial to fully elucidate the therapeutic potential of **MTX115325** and other USP30 inhibitors for the treatment of neurodegenerative diseases.

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